molecular formula C25H17ClF3N3S B2566100 (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 383147-93-1

(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2566100
CAS No.: 383147-93-1
M. Wt: 483.94
InChI Key: LGRFRTISPAZKPI-GHRIWEEISA-N
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Description

The compound (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic molecule with potential applications in various scientific fields Its structure includes a chlorophenyl group, a trifluoromethylphenyl group, and a unique tricyclic system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile Common synthetic routes may include nucleophilic aromatic substitution and cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tricyclic system can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen-containing compounds.

    Medicine: Possible applications in drug discovery and development due to its unique structure.

    Industry: Use in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile: can be compared to other tricyclic compounds containing sulfur and nitrogen atoms, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical properties and biological activities .

Biological Activity

The compound (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile (CAS No. 478041-92-8) is a complex organic molecule with potential applications in medicinal chemistry and agriculture due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a heterocyclic structure containing sulfur and nitrogen atoms within its framework, which is known to enhance biological activity through various mechanisms. The presence of multiple functional groups such as nitriles and aromatic rings suggests potential interactions with biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC24H16Cl3N3S
Molecular Weight484.82 g/mol
CAS Number478041-92-8

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer activity. A study on related compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism may involve the modulation of signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are critical for cell survival and proliferation.

Antimicrobial Activity

Compounds containing chlorophenyl groups have been reported to possess antimicrobial properties. Preliminary studies suggest that (2Z)-3-[4-(4-chlorophenyl)-7-thia...] exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity could be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

The biological effects of this compound are likely mediated through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Binding : It could also bind to receptors involved in cellular signaling pathways, affecting downstream effects related to cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The presence of certain functional groups may lead to increased ROS production, contributing to cytotoxic effects in cancer cells.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Study on Anticancer Effectiveness : A recent study evaluated a series of chlorophenyl-containing compounds for their anticancer properties against breast cancer cells. Results showed that compounds similar to (2Z)-3-[4-(4-chlorophenyl)-7-thia...] significantly reduced cell viability at micromolar concentrations.
  • Antimicrobial Efficacy Assessment : Another study tested the antimicrobial effects of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic rings enhanced antibacterial potency.

Properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3N3S/c26-19-10-8-15(9-11-19)23-21(32-20-6-1-2-7-22(20)33-24(32)31-23)13-17(14-30)16-4-3-5-18(12-16)25(27,28)29/h3-5,8-13H,1-2,6-7H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFRTISPAZKPI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=C(C#N)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=C(\C#N)/C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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